1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine
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Overview
Description
1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine is a chemical compound that features a cyclopropylamine group attached to a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine typically involves the following steps:
Formation of the Cyclopropylamine Group: This can be achieved through the reaction of cyclopropylamine with suitable reagents.
Introduction of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be introduced via nucleophilic substitution reactions using fluorinated pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of fluorinated pyridine derivatives.
Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in various interactions with enzymes or receptors, potentially modulating their activity. The cyclopropylamine group may also play a role in the compound’s overall biological activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-pyridin-3-YL)-cyclopropylamine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methyl-pyridin-3-YL)-cyclopropylamine: Contains a methyl group instead of fluorine.
1-(4-Bromo-pyridin-3-YL)-cyclopropylamine: Features a bromine atom in place of fluorine.
Uniqueness
1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
1-(4-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-1-4-11-5-6(7)8(10)2-3-8/h1,4-5H,2-3,10H2 |
InChI Key |
GBXWSWNEZUSEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CN=C2)F)N |
Origin of Product |
United States |
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